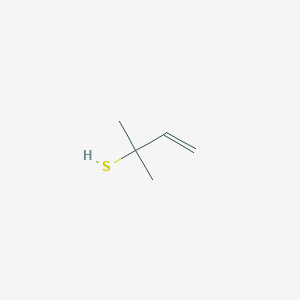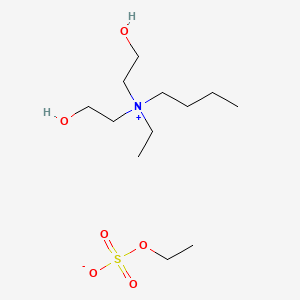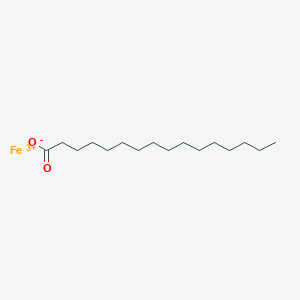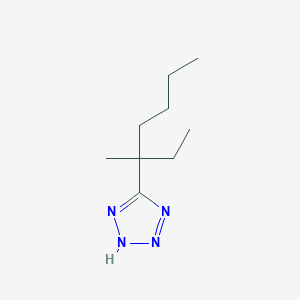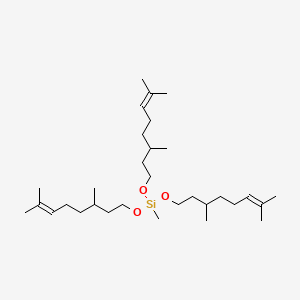
Tris((3,7-dimethyl-6-octenyl)oxy)methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris((3,7-dimethyl-6-octenyl)oxy)methylsilane is a chemical compound with the molecular formula C31H60O3Si It is characterized by the presence of three 3,7-dimethyl-6-octenyl groups attached to a central silicon atom via oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris((3,7-dimethyl-6-octenyl)oxy)methylsilane typically involves the reaction of 3,7-dimethyl-6-octen-1-ol with a silicon-containing reagent under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and cost-effectiveness. The purification of the final product is typically achieved through distillation or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tris((3,7-dimethyl-6-octenyl)oxy)methylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different functional groups.
Substitution: The 3,7-dimethyl-6-octenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Tris((3,7-dimethyl-6-octenyl)oxy)methylsilane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which Tris((3,7-dimethyl-6-octenyl)oxy)methylsilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The 3,7-dimethyl-6-octenyl groups provide hydrophobic characteristics, which can influence the compound’s behavior in different environments. The pathways involved in its action depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(trimethylsiloxy)methylsilane
- Tris(phenylsiloxy)methylsilane
- Tris(tert-butylsiloxy)methylsilane
Uniqueness
Tris((3,7-dimethyl-6-octenyl)oxy)methylsilane is unique due to the presence of the 3,7-dimethyl-6-octenyl groups, which impart specific hydrophobic and steric properties. These characteristics differentiate it from other similar compounds and make it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
83918-70-1 |
|---|---|
Molekularformel |
C31H60O3Si |
Molekulargewicht |
508.9 g/mol |
IUPAC-Name |
tris(3,7-dimethyloct-6-enoxy)-methylsilane |
InChI |
InChI=1S/C31H60O3Si/c1-26(2)14-11-17-29(7)20-23-32-35(10,33-24-21-30(8)18-12-15-27(3)4)34-25-22-31(9)19-13-16-28(5)6/h14-16,29-31H,11-13,17-25H2,1-10H3 |
InChI-Schlüssel |
NITSFAMVQULSDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)CCO[Si](C)(OCCC(C)CCC=C(C)C)OCCC(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


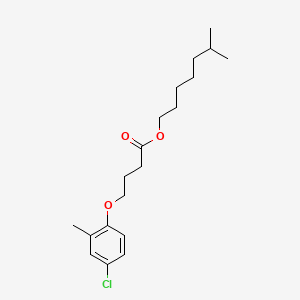

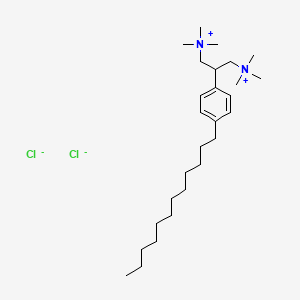

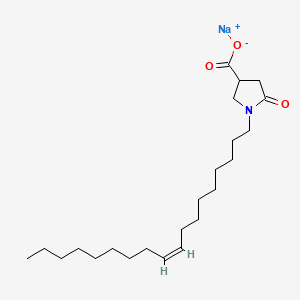

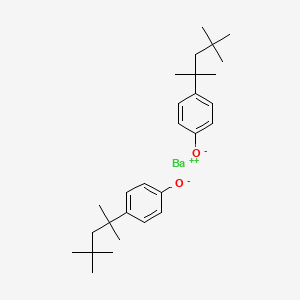
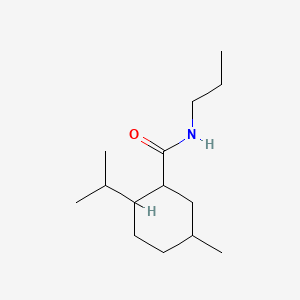
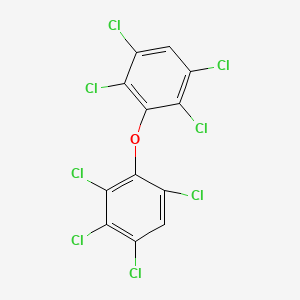
![1-Chloro-3-[3-(2,3-dibromopropoxy)-2-hydroxypropoxy]propan-2-OL](/img/structure/B12670845.png)
